molecular formula C22H21N3O B10999037 1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

Cat. No.: B10999037
M. Wt: 343.4 g/mol
InChI Key: PSILJCBBADSAME-UHFFFAOYSA-N
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Description

1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Carbazole Formation: The carbazole moiety can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobiphenyl, under oxidative conditions.

    Coupling Reaction: The final step involves coupling the indole and carbazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylindole-6-carboxamide: Lacks the carbazole moiety but shares the indole core.

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide: Similar structure but without the methyl group.

    1-methyl-N-(1H-indol-1-yl)-1H-indole-6-carboxamide: Contains two indole moieties instead of an indole and a carbazole.

Uniqueness

1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide is unique due to the presence of both indole and carbazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-6-carboxamide

InChI

InChI=1S/C22H21N3O/c1-25-12-11-14-9-10-15(13-20(14)25)22(26)24-19-8-4-6-17-16-5-2-3-7-18(16)23-21(17)19/h2-3,5,7,9-13,19,23H,4,6,8H2,1H3,(H,24,26)

InChI Key

PSILJCBBADSAME-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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